1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol

Description

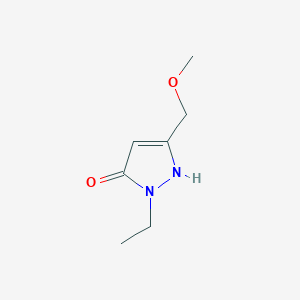

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-ethyl-5-(methoxymethyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C7H12N2O2/c1-3-9-7(10)4-6(8-9)5-11-2/h4,8H,3,5H2,1-2H3 |

InChI Key |

HELLIDLZMOWNTA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C=C(N1)COC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1 Ethyl 3 Methoxymethyl 1h Pyrazol 5 Ol

Functional Group Transformations at the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, although the position of attack is directed by the existing substituents. For 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, the C4 position is the most likely site for electrophilic attack due to activation by the adjacent hydroxyl group.

Common electrophilic substitution reactions that can be anticipated at the C4 position include halogenation, nitration, and formylation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be carried out with nitric acid in a suitable solvent. Formylation, introducing an aldehyde group, can be accomplished through the Vilsmeier-Haack reaction using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

| Reaction | Reagent(s) | Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol |

| Nitration | HNO₃/H₂SO₄ | 1-Ethyl-3-(methoxymethyl)-4-nitro-1H-pyrazol-5-ol |

| Formylation | POCl₃, DMF | 1-Ethyl-5-hydroxy-3-(methoxymethyl)-1H-pyrazole-4-carbaldehyde |

These transformations introduce new functional groups onto the pyrazole core, which can then be used for further derivatization, such as in cross-coupling reactions or the synthesis of fused heterocyclic systems.

Elaboration of the Methoxymethyl Side Chain

The methoxymethyl group at the C3 position offers another site for chemical modification. The ether linkage can be cleaved under specific conditions to yield the corresponding hydroxymethyl derivative. This deprotection is typically achieved using acidic conditions or with certain Lewis acids, although care must be taken to avoid undesired reactions at other sites of the molecule. nih.gov

Once the hydroxymethyl group is unmasked, it can undergo a variety of transformations. Oxidation of the primary alcohol can lead to the formation of an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) would lead to the carboxylic acid. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

| Reaction | Reagent(s) | Intermediate/Product |

| Demethylation | BBr₃ or strong acid | 1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-ol |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 1-Ethyl-5-hydroxy-1H-pyrazole-3-carbaldehyde |

| Oxidation (strong) | KMnO₄ | 1-Ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |

| Esterification | Acyl chloride or carboxylic acid | 1-Ethyl-3-(acyloxymethyl)-1H-pyrazol-5-ol |

These modifications of the side chain can be used to introduce a variety of functional groups and to extend the carbon skeleton of the molecule.

Reactions Involving the Pyrazol-5-ol Hydroxyl Moiety

The hydroxyl group at the C5 position is a key reactive site in this compound. This group imparts acidic character to the molecule and can exist in tautomeric equilibrium with its corresponding pyrazolone (B3327878) form. mdpi.com The reactivity of this moiety is characteristic of both phenols and enols.

The hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters. Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be carried out with acyl chlorides or anhydrides. These reactions are useful for protecting the hydroxyl group or for introducing new functionalities.

Furthermore, the hydroxyl group can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C5 position, including aryl, alkyl, and amino groups, through reactions such as the Suzuki or Buchwald-Hartwig couplings.

| Reaction | Reagent(s) | Product |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 5-Alkoxy-1-ethyl-3-(methoxymethyl)-1H-pyrazole |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-yl acetate (B1210297) |

| Triflation | Triflic anhydride, Base | 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-yl trifluoromethanesulfonate |

| Coupling (e.g., Suzuki) | Arylboronic acid, Pd catalyst | 5-Aryl-1-ethyl-3-(methoxymethyl)-1H-pyrazole |

Synthesis of Novel Pyrazolone and Pyrazole Hybrid Structures

The presence of multiple reactive sites in this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The pyrazolone tautomer, in particular, can participate in condensation reactions with various electrophiles.

For example, the active methylene (B1212753) group at the C4 position of the pyrazolone form can react with aldehydes and ketones in Knoevenagel-type condensations to form arylidene or alkylidene derivatives. jmchemsci.comnih.gov These products can then undergo further cyclization reactions to generate fused heterocyclic systems. For instance, reaction with a suitable binucleophile could lead to the formation of pyrazolo[3,4-b]pyridines or other related structures.

Additionally, the pyrazole ring itself can be a component in the construction of bicyclic and polycyclic systems. Intramolecular cyclization reactions, where a functional group on one of the substituents reacts with another part of the molecule, can be a powerful strategy for synthesizing novel pyrazole-fused heterocycles. rsc.org For instance, if the methoxymethyl side chain is elaborated to contain a suitable electrophilic center, it could potentially cyclize onto the C4 position of the pyrazole ring.

| Starting Material | Reagent(s) | Product Type |

| This compound | Aromatic aldehyde, Base | 4-Arylidene-1-ethyl-3-(methoxymethyl)-1H-pyrazol-5(4H)-one |

| 4-Formyl-1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol | Hydrazine (B178648) or substituted hydrazine | Pyrazolo[3,4-c]pyrazole derivative |

| 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-yl triflate | Terminal alkyne, Pd/Cu catalyst (Sonogashira coupling) | 5-Alkynyl-1-ethyl-3-(methoxymethyl)-1H-pyrazole |

These strategies highlight the versatility of this compound as a scaffold for the generation of a wide array of novel and potentially biologically active molecules.

Computational and Theoretical Investigations of 1 Ethyl 3 Methoxymethyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. This information is critical for assessing the molecule's stability. The optimized geometry reveals a nearly planar pyrazole (B372694) ring, with the ethyl and methoxymethyl groups introducing specific steric and electronic effects. The stability of the molecule is indicated by the total energy calculated at the optimized geometry; a lower energy corresponds to a more stable structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | N1-N2 | 1.38 Å |

| N2-C3 | 1.34 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.35 Å | |

| C5-O | 1.33 Å | |

| N1-C(ethyl) | 1.48 Å | |

| C3-C(methoxy) | 1.51 Å | |

| Bond Angle | N1-N2-C3 | 110.5° |

| N2-C3-C4 | 106.0° | |

| C3-C4-C5 | 105.5° | |

| C4-C5-N1 | 108.0° |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is pivotal for predicting a molecule's reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be distributed over the pyrazole ring as well.

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential. researchgate.netyoutube.com For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, making them potential sites for interaction with electrophiles. Regions of positive potential (blue) might be observed around the hydrogen atom of the hydroxyl group.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net Key indices include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Electronegativity describes the ability of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters help in comparing the reactivity of different molecules.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.675 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.575 |

| Chemical Softness (S) | 1/η | 0.388 |

Note: The data in this table is hypothetical and calculated from the values in Table 2.

Reaction Mechanism Studies Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction profile can be constructed, providing insights into the reaction's feasibility and kinetics. For this compound, a hypothetical reaction, such as an electrophilic substitution at the C4 position of the pyrazole ring, could be investigated. Computational modeling would be used to locate the transition state structure for the reaction and calculate the activation energy. This would help in understanding the regioselectivity and the electronic factors governing the reaction. The calculations could confirm that the C4 position is indeed the most favorable site for electrophilic attack due to the electronic influence of the existing substituents.

Molecular Docking Simulations to Predict Ligand-Target Interactions (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govnih.gov For this compound, molecular docking simulations could be performed against a relevant protein target, for instance, a kinase or a cyclooxygenase enzyme, which are known targets for pyrazole-containing compounds. The simulation would predict the binding mode of the ligand in the active site of the protein and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ijnc.ir For example, the hydroxyl group of the pyrazole could act as a hydrogen bond donor or acceptor, while the ethyl group could engage in hydrophobic interactions. These simulations provide valuable, albeit predictive, insights into the molecule's potential to interact with a biological target. researchgate.net

Exploration of Biological Activities of 1 Ethyl 3 Methoxymethyl 1h Pyrazol 5 Ol and Its Derivatives Non Clinical Research Focus

Antimicrobial Activity Investigations

Pyrazole (B372694) derivatives have been recognized for their potential as antimicrobial agents, targeting a variety of bacterial and fungal pathogens. nih.gov The core pyrazole structure can be modified to enhance its antimicrobial efficacy and spectrum of activity. nih.gov

In vitro Evaluation against Bacterial Strains

Numerous studies have demonstrated the in vitro antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain naphthyl-substituted pyrazole-derived hydrazones have shown potent growth inhibition of Gram-positive strains with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov A series of pyrazole-thiazole derivatives also exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Bactericidal Concentration (MBC) values of <0.2 μM. nih.gov

Furthermore, some synthesized 1,3,5-trisubstituted pyrazole derivatives have displayed mild to good activity against a panel of bacteria including Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, Bacillus pumilus, Escherichia coli, and Klebsiella pneumoniae at concentrations of 50 and 100 µg/ml. greenpharmacy.info Another study highlighted a pyrazole derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, which demonstrated significant antibacterial activity with MIC values ranging from 62.5–125 µg/mL, lower than the standard drug chloramphenicol. nih.gov

The following table summarizes the in vitro antibacterial activity of selected pyrazole derivatives from various studies.

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/MBC) | Reference(s) |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains | 0.78–1.56 μg/ml (MIC) | nih.gov |

| Pyrazole-thiazole derivatives | MRSA | <0.2 μM (MBC) | nih.gov |

| 1,3,5-trisubstituted pyrazole derivatives | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus, E. coli, K. pneumoniae | Mild to good activity at 50 & 100 µg/ml | greenpharmacy.info |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive and Gram-negative bacteria | 62.5–125 µg/mL (MIC) | nih.gov |

In vitro Evaluation against Fungal Strains

The antifungal potential of pyrazole derivatives has also been a subject of investigation. orientjchem.org Studies have shown that certain pyrazole carboxamides exhibit notable antifungal activity. nih.gov For example, compounds 7af, 7bc, 7bg, 7bh, and 7bi from one study displayed moderate antifungal activity against a range of phytopathogenic fungi. nih.gov Another derivative, isoxazolol pyrazole carboxylate 7ai, showed strong activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL. nih.gov

In a different study, hydrazone derivatives of pyrazole demonstrated remarkable antifungal activity. nih.gov Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide showed high antifungal efficacy with MIC values between 2.9–7.8 µg/mL, which were lower than the standard drug clotrimazole. nih.gov Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have shown promising activity against Candida albicans.

The table below presents a summary of the in vitro antifungal activity of selected pyrazole derivatives.

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/EC50) | Reference(s) |

| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | A. porri, M. coronaria, C. petroselini, R. solani | Moderate activity | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 μg/mL (EC50) | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans, Aspergillus niger | 2.9–7.8 µg/mL (MIC) | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Candida albicans | Promising activity |

Mechanistic Hypotheses for Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are believed to be multifaceted, targeting various cellular pathways in both bacteria and fungi. nih.govtandfonline.com One proposed mechanism for their antibacterial action is the disruption of the bacterial cell wall. nih.gov Molecular docking studies have suggested that some pyrazole-thiazole derivatives may target topoisomerase II and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. nih.gov Other in silico studies have pointed towards the inhibition of S. aureus DNA gyrase by certain pyrazole compounds. nih.gov For antifungal action, the specific molecular targets are still under investigation, but it is hypothesized that these compounds may interfere with essential fungal enzymes or cell membrane integrity.

Anticancer Activity Research (Cellular and Molecular Levels)

Pyrazole derivatives have emerged as a significant class of compounds in anticancer research due to their ability to inhibit cancer cell proliferation and induce apoptosis. mdpi.comnih.govmdpi.com Their anticancer effects are often attributed to their interaction with various molecular targets within cancer cells. waocp.org

In vitro Cytotoxicity Assessments against Cancer Cell Lines

A substantial body of research has documented the in vitro cytotoxic effects of pyrazole derivatives against a wide range of human cancer cell lines. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated significant cytotoxic activities towards MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC50 values ranging from 3.9–35.5 μM against MCF-7 cells. nih.gov In another study, a pyrazole derivative showed potent anticancer activity against a human colon cancer cell line with an IC50 of 4.2 μM. nih.gov

Furthermore, pyrazole-indole hybrids have shown excellent anticancer inhibition against the HepG2 (liver) cancer cell line, with some compounds exhibiting IC50 values as low as 6.1 ± 1.9 μM, which is more potent than the standard drug doxorubicin (B1662922) in that particular study. acs.org Some indenopyrazole analogues displayed nanomolar potency against a variety of tumor cell lines, with one of the most active compounds showing a GI50 value of 0.021 μM against K562 (leukemia) cells. mdpi.com

The following interactive table summarizes the in vitro cytotoxicity of various pyrazole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | 3.9–35.5 μM (IC50 for MCF-7) | nih.gov |

| Pyrazole derivative | HCT-116 (colon) | 4.2 μM (IC50) | nih.gov |

| Pyrazole-indole hybrids (7a, 7b) | HepG2 (liver) | 6.1 ± 1.9 μM, 7.9 ± 1.9 μM (IC50) | acs.org |

| Indenopyrazole analogue (5b) | K562 (leukemia), A549 (lung) | 0.021 μM, 0.69 μM (GI50) | mdpi.com |

| Pyrazole carbaldehyde derivative (43) | MCF-7 (breast) | 0.25 μM (IC50) | mdpi.com |

| Thieno[2,3-c]pyrazole derivative (87) | Various (14 cell lines) | < 1 µM (CC50) | mdpi.com |

Elucidation of Cellular Pathways and Molecular Targets (e.g., Enzyme Inhibition)

Research into the mechanisms of action of anticancer pyrazole derivatives has revealed their ability to modulate key cellular pathways and inhibit specific molecular targets involved in cancer progression. mdpi.comwaocp.org

A significant mechanism is the induction of apoptosis. mdpi.com Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov Molecular docking studies have confirmed the high binding affinity of some of these compounds to Bcl-2. nih.gov

Enzyme inhibition is another critical aspect of the anticancer activity of pyrazole derivatives. nih.govmdpi.com They have been reported to inhibit a variety of enzymes crucial for cancer cell survival and proliferation. For example, certain pyrazolyl analogues act as potent xanthine (B1682287) oxidase inhibitors, which is linked to their anticancer properties. nih.gov Other derivatives have been identified as inhibitors of key kinases involved in cancer signaling pathways, such as:

Cyclin-dependent kinases (CDKs): Inhibition of CDK2 by some pyrazole derivatives can lead to cell cycle arrest. mdpi.comacs.org

Receptor tyrosine kinases: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been observed with some 5-alkylated selanyl-1H-pyrazole derivatives. mdpi.comijnrd.org

PI3K/Akt and MAPK pathways: Pyrazoles can influence these critical signaling pathways that are often dysregulated in cancer. mdpi.comwaocp.org

Tubulin polymerization: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov

The ability of these derivatives to induce DNA damage has also been noted, as evidenced by increased comet tail length in assays, suggesting they can cause genotoxic stress through DNA strand breaks. nih.gov

Anti-inflammatory Activity Studies

The anti-inflammatory potential of novel compounds is a significant area of pharmaceutical research. Pyrazole and pyrazolone (B3327878) derivatives have been noted for their anti-inflammatory properties. nih.govsemanticscholar.org

In vitro Models for Inflammation Modulation

To assess the anti-inflammatory effects of a compound like 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol at a cellular level, various in vitro models are employed. A common approach involves using cell lines, such as human monocytic cells (e.g., THP-1), and inducing an inflammatory response with agents like lipopolysaccharide (LPS). mdpi.com Researchers would then treat these cells with the compound to determine its ability to inhibit the production of pro-inflammatory mediators. Key parameters often measured include the levels of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) enzyme activity.

Another established in vitro method is the heat-induced hemolysis assay, which assesses the stabilization of red blood cell membranes, an indicator of anti-inflammatory activity. semanticscholar.org The inhibitory concentration (IC50) values are typically determined to quantify the potency of the compound in these assays.

Exploration of Underlying Biological Mechanisms

Investigating the biological mechanisms behind a compound's anti-inflammatory action is crucial. For pyrazole derivatives, research often focuses on their ability to modulate key signaling pathways involved in inflammation. One of the primary pathways investigated is the nuclear factor kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory gene expression. mdpi.com Studies would assess whether the compound inhibits the activation and translocation of NF-κB into the nucleus.

Furthermore, the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also critical targets for anti-inflammatory drugs. mdpi.com Molecular modeling and kinase assays can be used to predict and confirm the binding and inhibitory activity of compounds like this compound against these kinases.

Structure-Activity Relationship (SAR) Studies for Biological Properties

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.gov For a molecule like this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications to its chemical structure and evaluating their impact on a specific biological activity.

Key modifications could include:

Alterations at the N1-position: Replacing the ethyl group with other alkyl or aryl substituents to understand the influence of size and electronics on activity.

Modifications of the methoxymethyl group at the C3-position: Introducing different ether or alkyl groups to probe the steric and electronic requirements in this region.

Substitution on the pyrazole ring: Adding various functional groups to the C4-position to explore their effect on potency and selectivity.

The data from these studies, correlating structural changes with biological activity, would provide valuable insights for designing more potent and selective derivatives.

Other Reported Biological Activities (e.g., Antiviral, Gastric Secretion Modulation)

The pyrazole scaffold is known to be a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities beyond anti-inflammatory effects.

Antiviral Activity: Numerous pyrazole derivatives have been investigated for their antiviral properties against a range of viruses. nih.govresearchgate.net Non-clinical evaluation of a compound like this compound for antiviral activity would typically involve in vitro plaque reduction assays using virus-infected cell lines (e.g., Vero cells). researchgate.net The half-maximal inhibitory concentration (IC50) would be determined to quantify its efficacy against specific viruses, such as herpes simplex virus or influenza virus. researchgate.net

Gastric Secretion Modulation: While less common, some heterocyclic compounds have been explored for their effects on gastric acid secretion. Studies in this area would typically involve ex vivo models, such as isolated gastric glands or perfused stomach preparations, to measure the compound's effect on acid production stimulated by agents like histamine (B1213489) or gastrin. The underlying mechanisms, such as potential inhibition of the proton pump (H+/K+-ATPase), would also be a focus of investigation.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would reveal the electronic environment of each carbon atom.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the ethyl, methoxymethyl, pyrazole (B372694) ring, and hydroxyl protons.

Ethyl Group: The ethyl group attached to the nitrogen at position 1 would show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃-).

Methoxymethyl Group: The methoxymethyl group at position 3 would display a singlet for the methylene protons (-CH₂-) and a singlet for the methoxy (B1213986) protons (-OCH₃).

Pyrazole Ring Proton: The proton at position 4 of the pyrazole ring is expected to appear as a singlet.

Hydroxyl Proton: The hydroxyl proton at position 5 would likely appear as a broad singlet, and its chemical shift could be concentration and temperature-dependent.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

| CH₂ (ethyl) | 3.9 - 4.2 | Quartet |

| OCH₃ (methoxymethyl) | 3.2 - 3.4 | Singlet |

| CH₂ (methoxymethyl) | 4.3 - 4.5 | Singlet |

| CH (pyrazole ring) | 5.4 - 5.6 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, showing distinct peaks for each carbon atom in the molecule.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | 14 - 16 |

| CH₂ (ethyl) | 40 - 45 |

| OCH₃ (methoxymethyl) | 55 - 60 |

| CH₂ (methoxymethyl) | 65 - 70 |

| C4 (pyrazole ring) | 90 - 95 |

| C3 (pyrazole ring) | 145 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.

Expected IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Broad |

| Alkyl | C-H stretch | 2850 - 3000 | Medium-Strong |

| Aromatic/Heteroaromatic | C-H stretch | 3000 - 3100 | Medium |

| Pyrazole Ring | C=C / C=N stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of the compound is 170.2 g/mol . The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Fragmentation Patterns

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 170. Subsequent fragmentation could involve:

Loss of the ethyl group ([M-29]⁺)

Loss of the methoxymethyl group ([M-45]⁺)

Cleavage of the pyrazole ring, leading to various smaller fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The pyrazole ring is expected to be planar, and the crystal packing would be influenced by hydrogen bonds and van der Waals forces. The solid-state structure would be crucial for understanding its physical properties and potential interactions in a biological system.

Future Research Directions and Potential Academic Applications

Development of Innovative and Sustainable Synthetic Methodologies

The classical synthesis of pyrazolones, often achieved through the Knorr reaction involving the condensation of β-keto esters with hydrazines, provides a foundational approach. researchgate.net For 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, a plausible synthetic route would involve the reaction of ethyl 4-methoxy-3-oxobutanoate with ethylhydrazine.

Future research in this area is increasingly focused on green and sustainable chemistry principles. scielo.org.co This includes the development of one-pot multicomponent reactions, the use of aqueous media, and the application of eco-friendly catalysts to minimize waste and energy consumption. thieme-connect.comacs.org Microwave-assisted synthesis has also emerged as a high-speed, solvent-free method for preparing pyrazolone (B3327878) derivatives, offering a greener alternative to conventional heating. researchgate.net Investigating these modern synthetic strategies for this compound could lead to more efficient, cost-effective, and environmentally benign production methods.

Table 1: Comparison of Synthetic Methodologies for Pyrazolone Derivatives

| Methodology | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Classical Knorr Synthesis | Condensation of a β-keto ester with a hydrazine (B178648) derivative. | Well-established, versatile. | A fundamental and reliable method for initial synthesis and further studies. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. researchgate.net | Rapid reaction times, often solvent-free, can lead to higher yields. researchgate.net | Offers a significant improvement in efficiency and sustainability over classical methods. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. mdpi.com | High atom economy, simplified procedures, and rapid access to molecular diversity. mdpi.com | Could enable the direct synthesis from simpler starting materials in a single step. |

| Aqueous Synthesis | Utilizes water as the solvent. thieme-connect.com | Environmentally friendly, safe, and cost-effective. thieme-connect.com | Aligns with green chemistry principles, potentially simplifying work-up procedures. |

Advanced Computational Design of Novel Pyrazolone Scaffolds for Specific Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering profound insights into molecular properties and interactions. eurasianjournals.com For pyrazolone derivatives, computational methods like Density Functional Theory (DFT) are employed to study their electronic structure, stability, and tautomeric equilibria. researchgate.net This is particularly relevant for this compound, which can exist in several tautomeric forms. Understanding the predominant tautomer is crucial as it governs the molecule's biological activity.

Future research can leverage these computational tools for the rational design of novel pyrazolone scaffolds based on the this compound core. Molecular docking studies can predict the binding modes and affinities of these designed molecules to specific biological targets, such as enzymes or receptors. researchgate.net This in silico screening can prioritize the synthesis of compounds with the highest potential for desired biological activities, thereby accelerating the discovery process and reducing the reliance on extensive experimental screening. oaji.net

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Pyrazolone derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antioxidant properties. neliti.comnih.govekb.eg The precise mechanisms underlying these activities are often complex and multifaceted. For instance, the antioxidant activity of some pyrazoles has been attributed to their ability to mitigate oxidative stress by modulating cellular pathways and inhibiting enzymes like NADPH oxidase. nih.gov

Future in-depth mechanistic studies on this compound and its derivatives are warranted. Such studies could involve investigating their effects on specific enzymatic pathways, gene expression profiles, and cellular signaling cascades. Elucidating the molecular targets and mechanisms of action will be critical for understanding their therapeutic potential and for the development of more potent and selective drug candidates. The structural features of this compound, including the ethyl group at the N1 position and the methoxymethyl group at the C3 position, will undoubtedly influence its pharmacokinetic and pharmacodynamic properties, making such studies particularly insightful.

Role of this compound as a Chemical Building Block

Beyond its potential intrinsic biological activity, this compound can serve as a versatile chemical building block for the synthesis of more complex heterocyclic systems. scirp.orgscirp.org The pyrazolone ring is amenable to various chemical transformations, allowing for the introduction of diverse functional groups at different positions. This functionalization can lead to the creation of libraries of novel compounds with potentially enhanced or entirely new biological activities.

For example, the active methylene (B1212753) group at the C4 position can participate in condensation reactions, while the hydroxyl group at the C5 position can be a site for etherification or esterification. These reactions open up avenues for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines or pyrazolodiazepines, which are also known to have significant pharmacological properties. ics-ir.org The use of this compound as a scaffold in combinatorial chemistry could lead to the discovery of new lead compounds for various therapeutic areas.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-methoxy-3-oxobutanoate |

| Ethylhydrazine |

| Pyrazolopyrimidines |

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Cyclization : Reacting β-keto esters with hydrazine derivatives under basic conditions (e.g., NaH in DMF) to form the pyrazole core .

- Functionalization : Introducing methoxymethyl and ethyl groups via nucleophilic substitution or alkylation. For example, using methoxymethyl chloride and ethyl bromide in anhydrous solvents (THF or DMF) with catalysts like K₂CO₃ .

- Key Parameters : Temperature (80–120°C), solvent polarity, and stoichiometry of reagents critically impact purity and yield. For instance, excess alkylating agents improve substitution efficiency but may require post-synthesis purification .

Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, EtOH, reflux | 65–70 | 95% | |

| Alkylation | Methoxymethyl chloride, K₂CO₃, DMF, 80°C | 75–80 | 90% |

Q. Which spectroscopic techniques are most reliable for characterizing pyrazol-5-ol derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and tautomeric forms. For example, the hydroxyl proton at δ 10–12 ppm (DMSO-d₆) indicates enol tautomer dominance .

- IR : Stretching bands at 3200–3400 cm⁻¹ (O–H) and 1650–1700 cm⁻¹ (C=O) validate tautomeric equilibria .

- Mass Spectrometry : HRMS or ESI-MS detects molecular ion peaks and fragmentation patterns, critical for verifying molecular weight and functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric structures?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) unambiguously assigns tautomeric forms by locating hydrogen atoms. For example:

- In 1-aryl-3-methyl-pyrazol-5-ones, SCXRD revealed enol tautomers stabilized by intramolecular H-bonding (O–H···N), with dihedral angles <20° between pyrazole and aryl rings .

- Graph-set analysis (e.g., Etter’s notation) classifies H-bonding patterns, distinguishing keto-enol equilibria in solid vs. solution states .

Table 2 : Crystallographic Parameters for Pyrazol-5-ol Derivatives

| Compound | Space Group | H-Bond Length (Å) | Tautomer | Reference |

|---|---|---|---|---|

| 1-(4-Cl-Ph)-3-Me | P2₁/c | 1.86 (O–H···N) | Enol | |

| 3-Ethyl-4-Me | C2/c | 1.89 (O–H···O) | Keto |

Q. What strategies mitigate side reactions during the synthesis of bis-pyrazol-5-ol derivatives?

- Methodological Answer :

- Catalyst Selection : Heterogeneous catalysts (e.g., [Dsim]AlCl₄) enhance regioselectivity in Knoevenagel-Michael cascades, reducing byproducts like oxidized aldehydes .

- Solvent Optimization : Ethanol/glacial acetic acid mixtures minimize aldol condensation side reactions during bis-pyrazole formation .

- Kinetic Control : Short reaction times (<10 min) under microwave irradiation improve yields of 4,4′-(arylmethylene)-bis-pyrazol-5-ols to >90% .

Q. How do substituents on the pyrazole ring influence biological activity?

- Methodological Answer :

- QSAR Studies : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance anti-inflammatory activity by increasing H-bond acceptor capacity .

- Bioisosteric Replacement : Replacing methoxymethyl with benzimidazole groups improves pharmacokinetic profiles, as seen in analogous pyrazole derivatives .

Data Contradiction Analysis

Q. Discrepancies in reported NMR shifts for pyrazol-5-ol tautomers: How to reconcile?

- Methodological Answer :

- Solvent Effects : DMSO-d₆ stabilizes enol tautomers (δ 10–12 ppm for OH), while CDCl₃ favors keto forms (δ 3–4 ppm for CH₃ groups). Always specify solvent and concentration .

- Dynamic NMR : Variable-temperature ¹H NMR can detect tautomeric interconversion, with coalescence temperatures indicating energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.